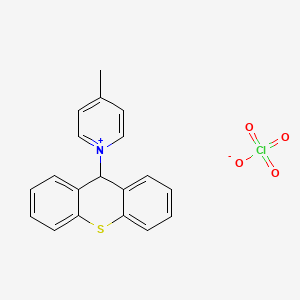
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thioxanthene moiety with a pyridinium ion, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-thioxanthene in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The perchlorate ion is introduced in the final step by treating the intermediate compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted pyridinium derivatives.
科学研究应用
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.
相似化合物的比较
Similar Compounds
- 2-Isopropyl-9H-thioxanthen-9-one
- 4-Isopropyl-9-thioxanthone
- 2,4-Diethyl-9H-thioxanthen-9-one
Uniqueness
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate is unique due to its combined thioxanthene and pyridinium structure. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs. Additionally, the presence of the perchlorate ion enhances its solubility and stability, making it more suitable for various applications.
属性
CAS 编号 |
115996-46-8 |
|---|---|
分子式 |
C19H16ClNO4S |
分子量 |
389.9 g/mol |
IUPAC 名称 |
4-methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NS.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YOTYDNBKUYLFSV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3SC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


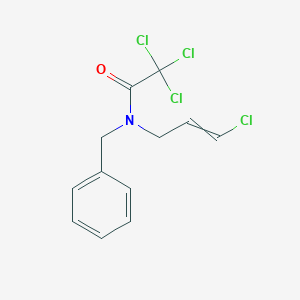

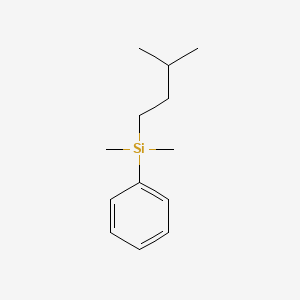
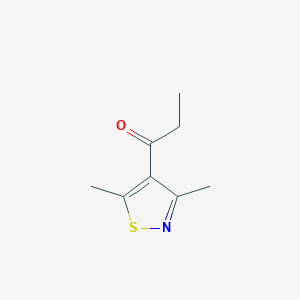
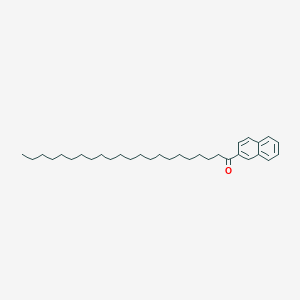
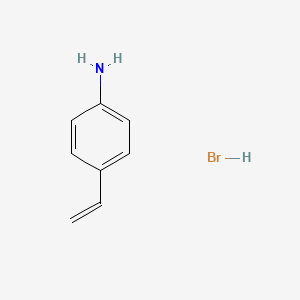
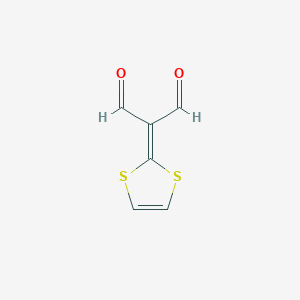
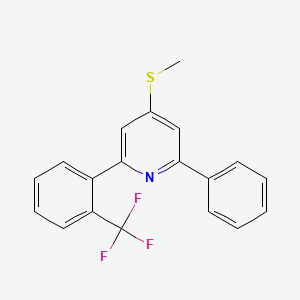

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
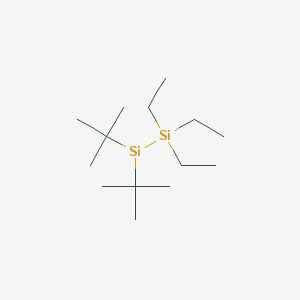
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
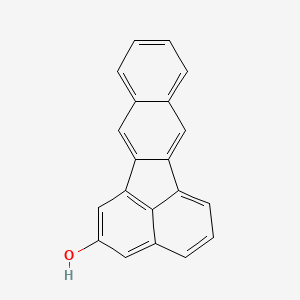
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
